molecular formula C10H15Cl2N3O B1424626 2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride CAS No. 1220036-95-2

2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride

Cat. No. B1424626
CAS RN: 1220036-95-2
M. Wt: 264.15 g/mol
InChI Key: AMSPRJYCMRUMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride (2C6PPMHCl) is a compound belonging to the class of piperidine derivatives. It is a white crystalline solid with a molecular weight of 323.83 g/mol and a melting point of 133-135 °C. It is soluble in water, ethanol, and methanol, and is relatively stable in alkaline solutions. 2C6PPMHCl has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for binding studies, and as a tool for studying the mechanism of action of various enzymes.

Scientific Research Applications

Genotoxicity and Metabolic Activation

2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound closely related to 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, was studied for its genotoxicity potential and metabolic activation. It was found to be a potent and selective 5-HT2C agonist with implications in obesity treatment due to its ability to reduce food intake and body weight. However, its genotoxicity was observed in the Salmonella Ames assay, suggesting metabolism-dependent mutagenicity, highlighting the importance of understanding the metabolic pathways and potential risks associated with such compounds (Kalgutkar et al., 2007).

Serotoninmimetic Activity

Research on a series of 2-(1-piperazinyl)pyrazines, including compounds similar to 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, demonstrated central serotonin-like activity. The findings indicate that these compounds possess pharmacological properties characteristic of potent central serotoninmimetic activity, which could have implications for the development of treatments for conditions related to serotonin dysfunction (Lumma et al., 1978).

Analytical Detection in Biological Fluids

A specific and sensitive method was developed for the determination of 6-chloro-2-(1-piperazinyl)pyrazine, a compound closely related to 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, in biological fluids. This highlights the importance of accurate detection methods for monitoring the presence and concentration of such compounds in clinical settings (Zacchei et al., 1979).

Pyrazine Derivatives and DNA Binding

A study on chlorohydrazinopyrazine derivatives, related to the core structure of 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, investigated their interaction with DNA. This research provides insights into the physicochemical and cytotoxic properties of such compounds, suggesting potential applications in clinical settings due to their high affinity to DNA without exhibiting toxicity toward human cells (Mech-Warda et al., 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride .

properties

IUPAC Name

2-chloro-6-(piperidin-3-ylmethoxy)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-9-5-13-6-10(14-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSPRJYCMRUMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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